molecular formula C27H29N5O3 B15151751 Ethyl 4-{[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}piperidine-1-carboxylate

Ethyl 4-{[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}piperidine-1-carboxylate

Cat. No.: B15151751
M. Wt: 471.5 g/mol
InChI Key: NDLCIUBALICKBT-UHFFFAOYSA-N
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Description

Ethyl 4-{[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}piperidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core substituted with phenyl and methoxyphenyl groups, and an ethyl piperidine carboxylate moiety. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}piperidine-1-carboxylate typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system. Common reagents include substituted anilines and pyrimidine derivatives.

    Substitution Reactions:

    Formation of the Piperidine Carboxylate Moiety: This involves the reaction of piperidine with ethyl chloroformate under basic conditions to form the ethyl piperidine carboxylate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using halogenated precursors.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 4-{[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of Ethyl 4-{[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Phenylpyrimidine Derivatives: Compounds with phenyl groups attached to the pyrimidine ring.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to various core structures.

Uniqueness

Ethyl 4-{[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}piperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H29N5O3

Molecular Weight

471.5 g/mol

IUPAC Name

ethyl 4-[[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C27H29N5O3/c1-3-35-27(33)31-15-13-20(14-16-31)30-25-24-23(19-7-5-4-6-8-19)17-32(26(24)29-18-28-25)21-9-11-22(34-2)12-10-21/h4-12,17-18,20H,3,13-16H2,1-2H3,(H,28,29,30)

InChI Key

NDLCIUBALICKBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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